4-Bromo-1-butanol

Catalog No.
S560684
CAS No.
33036-62-3
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-butanol

CAS Number

33036-62-3

Product Name

4-Bromo-1-butanol

IUPAC Name

4-bromobutan-1-ol

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2

InChI Key

SIJLYRDVTMMSIP-UHFFFAOYSA-N

SMILES

C(CCBr)CO

Canonical SMILES

C(CCBr)CO

The exact mass of the compound 4-Bromo-1-butanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-butanol is a bifunctional C4 aliphatic building block featuring both a highly reactive primary bromide leaving group and a primary hydroxyl group. As a pre-desymmetrized halohydrin, it serves as a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs), targeted protein degrader (PROTAC) linkers, and specialty ethers. Its baseline procurement value lies in its dual reactivity, allowing for sequential, orthogonal functionalization without the need for complex protecting group strategies. The compound is highly valued in industrial workflows for its ability to cleanly introduce a four-carbon spacer or a tetrahydrofuran precursor under mild conditions, making it a staple in advanced organic synthesis .

Attempting to substitute 4-bromo-1-butanol with cheaper symmetric dihalides like 1,4-dibromobutane results in severe process inefficiencies. Symmetric C4 electrophiles undergo statistical monoalkylation, generating significant quantities of unreacted starting material and dialkylated dimers (often >10%), which require labor-intensive chromatographic separation and lower the overall atom economy. Conversely, substituting with 4-chloro-1-butanol introduces a significantly poorer leaving group, necessitating harsher reaction conditions (higher temperatures and extended times) that can degrade sensitive API intermediates. Therefore, 4-bromo-1-butanol is uniquely positioned to deliver high-yielding, mono-directional C4 extensions under mild conditions, preventing downstream purification bottlenecks [1].

Superior Leaving Group Efficacy vs. 4-Chloro-1-butanol in API Synthesis

In the synthesis of complex pharmaceutical intermediates, the choice of halogen significantly impacts yield and process conditions. 4-Bromo-1-butanol undergoes nucleophilic substitution (SN2) much more readily than 4-chloro-1-butanol due to the weaker C-Br bond. Industrial reports indicate that using the bromo-analog allows reactions to proceed at milder temperatures with yields often exceeding 85%, whereas the chloro-analog requires harsher heating and prolonged reaction times, increasing the risk of byproduct formation and thermal degradation of sensitive substrates .

Evidence DimensionSN2 substitution yield and reaction conditions
Target Compound DataHigh conversion (>85%) under mild basic conditions
Comparator Or Baseline4-Chloro-1-butanol (Lower conversion, requires harsh heating)
Quantified DifferenceSignificantly higher reaction rates and yields at lower temperatures due to superior leaving group ability.
ConditionsBase-catalyzed alkylation of complex amines/phenols.

Procuring the bromo-derivative prevents thermal degradation of high-value API precursors and eliminates the need for extreme heating during coupling steps.

Elimination of Dimerization Byproducts vs. 1,4-Dibromobutane

When constructing C4 linkers, using 1,4-dibromobutane typically leads to a statistical mixture of monoalkylated products and unwanted dialkylated dimers (often >10% dimer content). This necessitates complex purification steps that reduce the overall yield of the target intermediate. 4-Bromo-1-butanol acts as a pre-desymmetrized reagent; the hydroxyl group is unreactive under standard SN2 alkylation conditions, ensuring >95% selectivity for the monoalkylated product. This structural advantage directly translates to higher isolated yields and streamlines downstream processing by avoiding difficult dimer separations [1].

Evidence DimensionMonoalkylation selectivity and dimer formation
Target Compound Data>95% monoalkylation selectivity, negligible dimer formation
Comparator Or Baseline1,4-Dibromobutane (>10% dimer formation, statistical yield)
Quantified DifferenceNear-complete elimination of dialkylated byproducts.
ConditionsNucleophilic substitution with amines or phenols in basic media.

Using a pre-desymmetrized building block saves substantial time and solvent costs by eliminating the need to chromatographically separate dialkylated dimers.

Precise Spatial Control in Linker Design vs. C3/C5 Analogs

In the development of targeted protein degraders and kinase inhibitors, the length of the alkyl linker is critical for stabilizing the binding complex. 4-Bromo-1-butanol provides an exact 4-carbon (C4) spacer. Substituting with 3-bromo-1-propanol (C3) or 5-bromo-1-pentanol (C5) alters the extended linker length by approximately 1.2 to 1.5 Å per carbon and shifts the lipophilicity, which can drastically reduce or abolish target binding efficacy due to steric clashes or improper spatial orientation. The C4 chain length is a highly specific, non-interchangeable parameter in optimized architectures [1].

Evidence DimensionLinker length and complex stability
Target Compound DataOptimal C4 spatial geometry for specific target binding
Comparator Or Baseline3-Bromo-1-propanol / 5-Bromo-1-pentanol (Suboptimal C3/C5 spacing)
Quantified Difference~1.25 Å difference in extended chain length per carbon, critically impacting binding affinity.
ConditionsLinker optimization and structure-activity relationship (SAR) studies.

For conjugate and degrader development, exact linker length is non-negotiable; procuring the C4 specific building block is essential for maintaining target activity.

Synthesis of Atypical Antipsychotics and API Intermediates

4-Bromo-1-butanol is the optimal choice for constructing the 4-carbon alkoxy-piperazine linkage found in drugs like aripiprazole. Its superior leaving group allows for high-yielding SN2 couplings without the harsh conditions required by chloro-analogs, safeguarding sensitive precursors .

Construction of PROTAC and Kinase Inhibitor Linkers

Where precise spatial distance between a warhead and a binding ligand is required, this compound provides a pre-desymmetrized C4 spacer that avoids the statistical mixtures and dimer byproducts seen with 1,4-dibromobutane, enabling efficient structure-activity relationship (SAR) optimization [1].

Preparation of Mono-Protected Tetrahydropyranyl (THP) Ethers

It serves as an ideal precursor for synthesizing 2-(4-bromobutoxy)tetrahydro-2H-pyran, a highly versatile Grignard reagent precursor used in complex natural product and API synthesis, where orthogonal protection of the hydroxyl group is mandatory .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.89%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.11%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

33036-62-3

Wikipedia

4-Bromo-1-butanol

Dates

Last modified: 08-15-2023

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